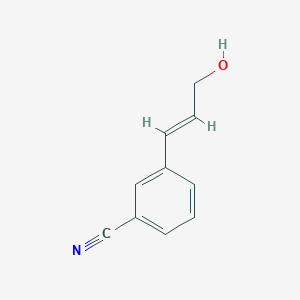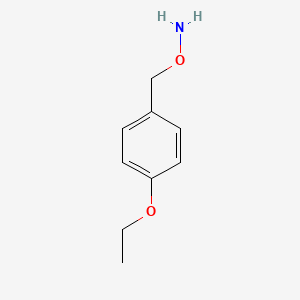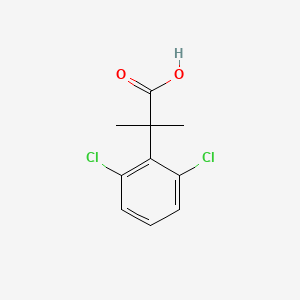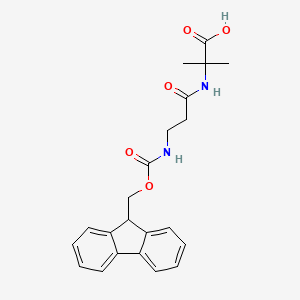
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of benzonitrile, featuring a hydroxyprop-1-en-1-yl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be performed in a one-pot reaction, reducing energy consumption and solvent waste .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the use of green chemistry principles. For example, ionic liquids can be used as recycling agents, co-solvents, and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process . This approach not only enhances the yield but also makes the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, facilitating various chemical reactions.
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, lacking the hydroxyprop-1-en-1-yl group.
3-(3-Hydroxyprop-1-yn-1-yl)benzonitrile: A similar compound with a triple bond instead of a double bond in the hydroxypropyl group.
4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: A derivative with an acetate group attached to the benzene ring.
Uniqueness
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-[(E)-3-hydroxyprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2/b5-2+ |
InChIキー |
CQSSVMSICMOSNU-GORDUTHDSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C#N)/C=C/CO |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)







![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)


